(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine
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Overview
Description
®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-chloro-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and purification is also common to ensure high enantiomeric purity.
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis to induce chirality in the products.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context.
Comparison with Similar Compounds
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine: The enantiomer of the compound with similar properties but different biological activity.
1-(4-Chloro-3-(trifluoromethyl)phenyl)propanamine: A homolog with an additional methylene group, affecting its reactivity and applications.
4-Chloro-3-(trifluoromethyl)aniline: A structurally related compound lacking the ethanamine moiety.
Uniqueness: ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine is unique due to its chiral nature and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1R)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAJCCENYTTAF-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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